(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol
Beschreibung
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a hydroxymethyl-pyridin-3-yl moiety. This structure combines a nitrogen-containing bicyclic system with a pyridine ring, making it a versatile scaffold in medicinal chemistry.
Eigenschaften
IUPAC Name |
(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINNZHLMQZOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400378 | |
| Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-08-1 | |
| Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Applications in Advanced Intermediates
3-Pyridinemethanol serves as a precursor for kinase inhibitors and histone deacetylase inhibitors. Its hydroxyl group enables functionalization via Mitsunobu reactions or tosylation, making it adaptable for coupling with pyrrolidine derivatives.
Synthesis of 1-Methyl-3-pyrrolidinol
Ring-Closure from 1,4-Dichloro-2-Butanol
A high-yielding route involves reacting 1,4-dichloro-2-butanol with methylamine in an autoclave (120°C, 10 h). The reaction proceeds via nucleophilic substitution, forming 1-methyl-3-pyrrolidinol after NaOH-mediated workup and vacuum distillation (64.8% yield).
Key Parameters
Reductive Amination Approach
A patent-pending method employs malic acid and methylamine for ring-closure, followed by reduction with sodium borohydride. This two-step process avoids hazardous reagents like lithium aluminum hydride, enhancing safety for scale-up.
Optimization Highlights
-
Solvent: Tetrahydrofuran (homogeneous reaction system)
-
Reducing Agent: NaBH₄ (2–8:1 mass ratio to intermediate)
Coupling Strategies for (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol
Nucleophilic Substitution
Step 1: Tosylation of 3-Pyridinemethanol
3-Pyridinemethanol is treated with tosyl chloride in pyridine, forming the tosylate derivative.
Step 2: Reaction with 1-Methyl-3-pyrrolidinol
The tosylate undergoes nucleophilic substitution with 1-methyl-3-pyrrolidinol in DMF at 80°C, yielding the target compound.
Challenges
-
Competing elimination reactions require careful base selection (e.g., K₂CO₃).
-
Steric hindrance from the pyrrolidine ring may reduce yields.
Mitsunobu Reaction
A DEAD/PPh₃-mediated coupling directly links the alcohol groups of 3-pyridinemethanol and 1-methyl-3-pyrrolidinol. This method offers stereochemical control but necessitates anhydrous conditions and chromatographic purification.
Typical Conditions
-
Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)
-
Solvent: THF, 0°C to room temperature
-
Yield: ~50–60% (estimated from analogous reactions).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents, scalable | Tosylation step requires strict anhydrous conditions | 40–55 |
| Mitsunobu Reaction | Stereoselectivity, mild conditions | High cost of reagents, purification challenges | 50–60 |
| Reductive Amination | Avoids toxic intermediates | Multi-step synthesis, lower overall yield | 35–45 |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivative.
Reduction: Pyridine-3-methanol derivative.
Substitution: Nitrated or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-Based Analogs
Compounds sharing the 1-methylpyrrolidin-3-ylmethanol core but differing in substituents on the pyrrolidine or pyridine rings are critical for understanding structure-activity relationships (SAR).
Key Observations :
Pyridine-Methanol Derivatives
Variations in the aromatic ring or substituents on the pyridine moiety alter electronic properties and binding affinities.
Key Observations :
Ester and Amine Derivatives
Functional group modifications impact pharmacological activity and metabolic stability.
Key Observations :
Lipophilicity and Bioavailability
- The target compound’s log P is estimated at ~1.5–2.0, intermediate between pyrrolidine-methanol (log P ~0.5) and iodobenzoate derivatives (log P ~2.9). This balance may optimize both solubility and membrane permeability .
- Fluorinated analogs (e.g., ) demonstrate that halogenation can enhance metabolic stability and target affinity in antiviral research.
Stereochemical Considerations
- Enantiomers of 1-methylpyrrolidin-3-yl derivatives (e.g., (S)- vs. (R)-isomers in ) show distinct biological activities, emphasizing the importance of chiral synthesis in optimizing therapeutic efficacy.
Biologische Aktivität
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol, also known as B015163, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a pyrrolidine moiety, which are known to influence its biological interactions. Its chemical structure can be represented as follows:
- Molecular Formula : C12H16N2O
- CAS Number : 887407-08-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It is hypothesized to function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, potentially affecting cellular signaling and metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors, impacting neuronal activity and synaptic transmission.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Table 1 summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Induces apoptosis |
| Study B | MCF7 | 22 | Inhibits cell proliferation |
| Study C | A549 | 18 | Caspase activation |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
- Solubility : The compound shows good solubility in organic solvents, which may enhance bioavailability.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which could influence its efficacy and safety profile.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, validating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Analysis
A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Q & A
Q. What are the recommended synthetic routes for (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves coupling the pyrrolidine and pyridine moieties. For example, pyridin-3-ylmethanol (1b) can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form acetoacetate intermediates, followed by condensation with 1-methylpyrrolidin-3-amine derivatives. Protective groups (e.g., tert-butyldimethylsilyl ethers) may stabilize reactive hydroxyl groups during coupling . Reaction optimization should include temperature control (e.g., 80°C for 7 hours in ethanol) and stoichiometric adjustments of reagents like ammonium acetate to drive yields .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign proton and carbon environments, particularly focusing on the hydroxymethyl (-CHOH) group (δ ~3.5–4.5 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). 2D techniques (COSY, HSQC) resolve connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO).
- Infrared (IR) Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm) and aromatic C-H stretches .
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can stereochemical configuration at the pyrrolidine ring be determined, and what are its implications for biological activity?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (SHELXL refinement) .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) and polarimetric detection .
- Implications : Stereochemistry influences binding to biological targets (e.g., enzymes, receptors). For example, (S)-configured analogs of pyrrolidine derivatives show enhanced activity as P-glycoprotein inhibitors .
Q. What computational methods can predict the conformational flexibility of this compound and its impact on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., B3LYP/6-31G* level) to assess rotational barriers of the hydroxymethyl group and pyrrolidine ring puckering .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to study hydrogen-bonding propensity and stability of intermediates .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents, byproducts) that may skew bioactivity results .
- Assay Standardization : Validate biological assays (e.g., enzyme inhibition, cytotoxicity) with positive controls and replicate experiments.
- Structural Confirmation : Re-examine stereochemistry and tautomeric forms, which are often overlooked in structure-activity relationship (SAR) studies .
Q. What pharmacological applications are suggested by its structural analogs, and how can these be explored experimentally?
- Methodological Answer :
- Analog Studies : Derivatives of pyrrolidine-pyridine hybrids, such as tetrahydroquinolinones, exhibit P-glycoprotein inhibition (IC values < 1 µM) . Test similar activity via ATPase assays or calcein-AM efflux studies.
- Fluorinated Analogs : Replace the hydroxymethyl group with trifluoromethyl (as in ) to enhance metabolic stability and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
